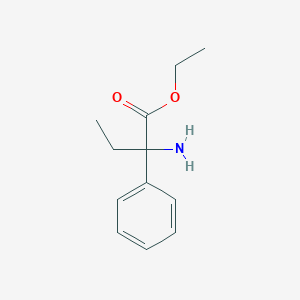

Ethyl 2-amino-2-phenylbutanoate

Overview

Description

Ethyl 2-amino-2-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of various enantiomerically pure α-hydroxy and α-amino acid esters, particularly homophenylalanine derivatives. These derivatives are significant due to their application in the pharmaceutical industry and are commercially available .

Synthesis Analysis

The synthesis of related compounds often involves starting from similar esters, such as ethyl 2,4-dioxo-4-phenylbutyrate, which can be transformed into enantiomerically pure α-hydroxy and α-amino acid esters through a process involving Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another method includes the reduction of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate or its Schiff base under heterogeneous catalysis to yield various products, including diamines and heterocyclic compounds, depending on the catalyst used .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, have been characterized using various spectroscopic methods and theoretical calculations. Techniques like IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction have been employed, along with computational methods like Hartree Fock and Density Functional Theory to determine geometric parameters and vibrational frequencies .

Chemical Reactions Analysis

This compound and its derivatives can undergo a variety of chemical reactions. For instance, ethyl 3-aminobut-2-enoates can react with 2-substituted 3-nitro-2H-chromenes to produce trisubstituted chromanes with specific regio- and stereoselectivity, as confirmed by X-ray diffraction analysis . Additionally, the intramolecular cyclization of diethyl (R)-2-(N-benzylidene)aminobutyl phosphite in the presence of hydrogen chloride leads to the formation of (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinane, demonstrating the compound's ability to form complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the synthesis of ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate from l-malic acid results in compounds with excellent optical purity and significant yields, indicating the potential for efficient large-scale production . The microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a precursor for anti-hypertension drugs, showcases the compound's utility in biotechnological applications and its high enantiomeric excess and chemical purity .

Scientific Research Applications

Synthesis and Chemical Transformations

- Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 2-amino-2-phenylbutanoate, is used in the synthesis of various compounds like benzo[h]quinazolines and its alkyl-substituted forms, triazole, and tetrazole. This process involves Grignard reactions and cyclization reactions (Grigoryan et al., 2011).

Biocatalytic Applications

- Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a related compound, is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. Research has been conducted on the synthesis routes and developments of (R)-HPBE using biocatalyst methods (Zhao Jin-mei, 2008).

Pharmaceutical Applications

- Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, another derivative, has been studied for its antineoplastic properties. This compound undergoes cyclization to form 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate, which has applications in synthesizing antineoplastic compounds (Markosyan et al., 2014).

Enzymatic Reduction and Production

- Ethyl (R)-2-hydroxy-4-phenylbutanoate can be produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in a bioreactor, finding application in the production of anti-hypertension drugs (Oda et al., 1998).

Asymmetric Bioreduction

- Various microorganisms have been used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to its (S) or (R) enantiomers. This process has applications in the production of specific isomers of pharmaceutical importance (Lacerda et al., 2006).

Catalytic Antibody Applications

- Catalytic antibodies, such as NB5, have been used for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, indicating its potential in asymmetric synthesis and biotransformation processes (Ou Zhimin & Yang Gensheng, 2012).

Mechanism of Action

Target of Action

Ethyl 2-amino-2-phenylbutanoate is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Biochemical Pathways

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to this compound with carbonyl reductases is a key step in its biochemical pathway . This process has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Pharmacokinetics

The compound is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [eopb] in an interface bioreactor , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the production of ACE inhibitors, which prevent the formation of angiotensin II and lower blood pressure . This makes it a valuable compound in the treatment of hypertension.

Action Environment

The biocatalytic asymmetric reduction process used to produce it is noted for its environmental benignity , suggesting that it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name |

ethyl 2-amino-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZVTIYNCKTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440736 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6480-87-1 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)